molecular formula C10H6F3NO B5696459 3-phenyl-5-(trifluoromethyl)isoxazole CAS No. 62847-60-3

3-phenyl-5-(trifluoromethyl)isoxazole

Cat. No.: B5696459
CAS No.: 62847-60-3
M. Wt: 213.16 g/mol
InChI Key: BZXLQFJADYMYKX-UHFFFAOYSA-N
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Description

3-phenyl-5-(trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.04014830 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermediates for Herbicides :3-phenyl-5-(trifluoromethyl)isoxazole derivatives, specifically 3-(Substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines, have been identified as significant intermediates in the synthesis of protox-inhibiting herbicides. The synthesis involves multi-step reactions starting with substituted phenylethanone and yields products with structures confirmed by various spectroscopy methods (Miao Wei-rongology, 2004).

Antiparasiticides Synthesis :Isoxazole derivatives, particularly those featuring a triflyl group at the 4-position and are highly functionalized at the 5-position with trifluoromethyl groups, have been synthesized and expected to serve as a new class of antiparasiticides. The diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent are central to this synthesis, leading to high yields and excellent diastereoselectivities (Hiroyuki Kawai et al., 2014).

Fluorination for Pharmaceutical Synthesis :The compound has been utilized in the nuclear fluorination of 3,5-diarylisoxazoles, a process essential for the synthesis of pharmaceuticals. Different solvents and conditions are employed based on the substituents present on the isoxazole rings, demonstrating the versatility of this compound in pharmaceutical synthesis (C. E. Stephens & J. A. Blake, 2004).

Chemotherapeutic Research :this compound derivatives have shown potential as chemotherapeutic agents, particularly in the treatment of colon cancer. The synthesis and biological evaluation of these compounds have led to the identification of derivatives with significant activity against colon tumor cells, hinting at their potential for future drug development (J. Shaw et al., 2012).

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXLQFJADYMYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358135
Record name 3-phenyl-5-(trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62847-60-3
Record name 3-phenyl-5-(trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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